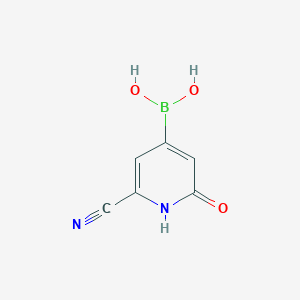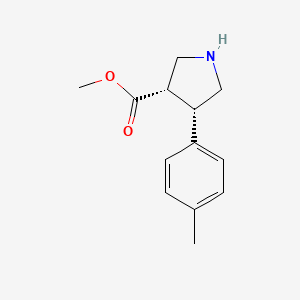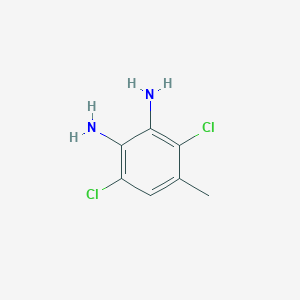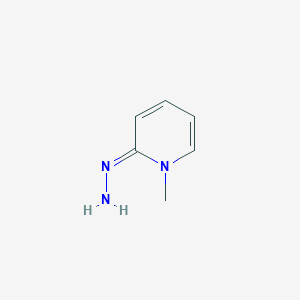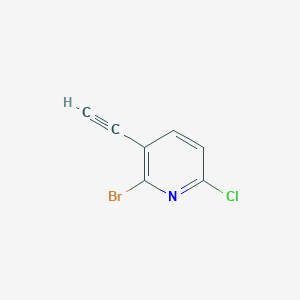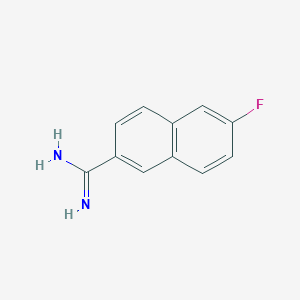
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is an organic compound with the molecular formula C₇H₁₂O₄S. It is a derivative of tetrahydrothiophene, featuring a sulfone group and an ester functional group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the following steps:
Starting Material: Tetrahydrothiophene.
Oxidation: The tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) to form the sulfone derivative.
Esterification: The sulfone derivative is then reacted with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of oxidation and esterification can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted esters.
Applications De Recherche Scientifique
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those targeting sulfone-containing drugs.
Biological Studies: It serves as a probe to study enzyme mechanisms and metabolic pathways involving sulfone groups.
Industrial Chemistry: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and metabolic pathways. The ester group can undergo hydrolysis, releasing the active sulfone derivative, which can then interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A similar compound with a different ring structure.
Methyl 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate: Another sulfone-containing ester with different functional groups.
Uniqueness
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to its specific combination of a sulfone group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both synthetic and biological research.
Propriétés
IUPAC Name |
methyl 2-(1,1-dioxothiolan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-11-7(8)5-6-3-2-4-12(6,9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKRXZURMRNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

